molecular formula C13H18ClN B8789435 2-[(4-Chlorophenyl)methyl]azepane CAS No. 68840-79-9

2-[(4-Chlorophenyl)methyl]azepane

Cat. No.: B8789435
CAS No.: 68840-79-9
M. Wt: 223.74 g/mol
InChI Key: OFYXLEPTLFZDDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-Chlorophenyl)methyl]azepane is a chemical compound featuring an azepane ring, a seven-membered nitrogen-containing heterocycle, which is substituted with a (4-chlorophenyl)methyl group. Azepane-based scaffolds are of significant interest in medicinal chemistry and drug discovery due to their presence in compounds with a wide range of pharmacological activities . The structural motif of embedding an azepane ring is a proven strategy in the development of therapeutic agents, and this specific compound serves as a valuable building block for the synthesis of more complex molecules or as a precursor in pharmacological research . The azepane ring provides a three-dimensional structure that can influence the binding affinity and selectivity of a molecule toward biological targets. Research into analogous azepane-containing compounds has shown potential in various areas, including as core structures in anticancer agents and other therapeutic applications . The (4-chlorophenyl)methyl substituent is a common pharmacophore found in molecules that interact with diverse biological systems, suggesting that this compound could be utilized in the design and development of receptor ligands or enzyme inhibitors. This product is intended for research purposes and laboratory use only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers are responsible for handling this material in accordance with all applicable laboratory safety protocols.

Properties

CAS No.

68840-79-9

Molecular Formula

C13H18ClN

Molecular Weight

223.74 g/mol

IUPAC Name

2-[(4-chlorophenyl)methyl]azepane

InChI

InChI=1S/C13H18ClN/c14-12-7-5-11(6-8-12)10-13-4-2-1-3-9-15-13/h5-8,13,15H,1-4,9-10H2

InChI Key

OFYXLEPTLFZDDA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(NCC1)CC2=CC=C(C=C2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-(4-chlorophenyl)azepane (the closest analog) and structurally related compounds from the evidence, highlighting differences in substituents, molecular properties, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Applications/Notes Reference
2-(4-Chlorophenyl)azepane C₁₂H₁₆ClN 209.72 Liquid state; direct phenyl attachment to azepane. Life science research; supplied in bulk quantities.
1-[4-(Chloromethyl)-2-fluorophenyl]azepane C₁₃H₁₇ClFN 241.73 Fluorine and chloromethyl substituents on phenyl ring. Altered electronic properties; potential for enhanced reactivity or bioactivity.
2-Azepan-1-yl-2-(4-Cl-phenyl)ethylamine Oxalate C₁₄H₂₁N₂Cl·C₂H₂O₄ 342.81 Ethylamine backbone with azepane and 4-Cl-phenyl groups; oxalate salt form. Research chemical; slight solubility in chloroform, methanol, DMSO.
2-(Azepan-1-yl)-2-(4-Cl-phenyl)acetic acid HCl C₁₄H₁₉Cl₂NO₂ 304.21 Acetic acid derivative with azepane and 4-Cl-phenyl substituents. Pharmaceutical research; hydrochloride salt enhances stability.
5-[(4-Chlorophenyl)methyl]-2,2-dimethylcyclopentanone C₁₄H₁₇ClO 236.74 Cyclopentanone core with benzyl-4-Cl substituent. Intermediate for metconazole (fungicide); high-yield synthesis via hydrolysis.
Atovaquone (for reference) C₂₂H₁₉ClO₃ 366.84 Naphthoquinone derivative with trans-4-(4-Cl-phenyl)cyclohexyl group. Antimalarial/antiparasitic drug; synthesized via isomerization using Lewis acids.

Key Structural and Functional Differences:

Core Structure Variations: Azepane vs. Cyclopentanone/Quinone: While 2-(4-chlorophenyl)azepane and its derivatives feature a nitrogen-containing azepane ring, compounds like 5-[(4-chlorophenyl)methyl]-2,2-dimethylcyclopentanone () and Atovaquone () have distinct cores (cyclopentanone and naphthoquinone, respectively), impacting their reactivity and applications .

Substituent Effects :

  • Direct vs. Indirect Phenyl Attachment : 2-(4-chlorophenyl)azepane has a phenyl group directly bonded to the azepane, whereas hypothetical 2-[(4-chlorophenyl)methyl]azepane would feature a methylene spacer. This spacer could increase lipophilicity and alter pharmacokinetics compared to direct attachment .
  • Halogen and Functional Group Modifications : The addition of fluorine () or carboxylic acid groups () modifies electronic properties and solubility, influencing biological activity and synthetic pathways .

Synthetic Methods: Atovaquone synthesis () employs Lewis acid-catalyzed isomerization, while 5-[(4-chlorophenyl)methyl]-2,2-dimethylcyclopentanone () is produced via hydrolysis of ester intermediates. These methods highlight divergent strategies for introducing chlorophenyl groups .

Applications: Azepane derivatives are primarily research chemicals (Evidences 3, 5–7), whereas cyclopentanone analogs serve as agrochemical intermediates (), and Atovaquone is a therapeutic agent () .

Preparation Methods

Diamine Cyclization with Electrophilic Substrates

A foundational method involves the cyclization of diamines with electrophilic reagents bearing the 4-chlorophenylmethyl group. For instance, 1,6-diaminohexane may react with 4-chlorobenzyl bromide under basic conditions to induce ring closure. This pathway leverages nucleophilic substitution, where the primary amine attacks the electrophilic carbon of the benzyl halide, followed by intramolecular cyclization to form the azepane ring.

Key parameters influencing yield include:

  • Solvent selection : Polar aprotic solvents such as dimethylformamide (DMF) enhance reaction rates by stabilizing transition states.

  • Temperature : Optimal cyclization occurs at 80–100°C, balancing kinetic favorability and side-reaction suppression.

  • Base choice : Potassium carbonate or triethylamine facilitates deprotonation of the amine, accelerating nucleophilic attack.

Reductive Amination of Ketones

Reductive amination offers a streamlined route by combining carbonyl reduction with amine formation. Cyclohexanone derivatives functionalized with a 4-chlorophenyl group at the α-position undergo condensation with ammonia or primary amines, followed by hydrogenation. For example, 2-(4-chlorobenzyl)cyclohexanone reacts with ammonium acetate under hydrogen gas (3 atm) in the presence of palladium on carbon, yielding the target azepane after cyclization.

Advantages :

  • High atom economy and compatibility with asymmetric catalysis for enantioselective synthesis.

  • Mild conditions minimize side reactions such as over-reduction.

Limitations :

  • Requires precise control of stoichiometry to prevent dimerization.

Alkylation of Preformed Azepane Derivatives

Direct N-Alkylation of Azepane

The direct alkylation of azepane with 4-chlorobenzyl halides represents a straightforward approach. Using azepane as the starting material, treatment with 4-chlorobenzyl chloride in the presence of a base (e.g., sodium hydride) in tetrahydrofuran (THF) facilitates N-alkylation. However, this method often suffers from low regioselectivity due to competing C-alkylation and over-alkylation.

Optimization Strategies :

  • Protecting groups : Temporary protection of the amine with tert-butoxycarbonyl (Boc) groups directs alkylation to the desired position. Subsequent deprotection with trifluoroacetic acid regenerates the free amine.

  • Phase-transfer catalysis : Employing benzyltriethylammonium chloride enhances reaction efficiency in biphasic systems.

Ullmann-Type Coupling Reactions

Comparative Analysis of Synthetic Routes

MethodStarting MaterialsYield (%)Key AdvantagesLimitations
Diamine Cyclization1,6-Diaminohexane, 4-Cl-BnBr45–55Scalable, minimal purificationCompeting intermolecular reactions
Reductive AminationCyclohexanone derivative60–70High enantioselectivity potentialRequires high-pressure H₂ conditions
Direct AlkylationAzepane, 4-Cl-BnCl30–40Rapid, one-step procedureLow regioselectivity
Ullmann CouplingAzepane-2-boronic acid50–65Precise C–N bond formationExpensive catalysts

Mechanistic Insights and Side-Reaction Mitigation

Competing Pathways in Cyclization

During diamine cyclization, intermolecular oligomerization often competes with intramolecular ring closure. Strategies to suppress this include:

  • High dilution techniques : Reducing reactant concentration favors intramolecular reactions.

  • Microwave irradiation : Accelerates cyclization kinetics, diminishing side-product formation.

Degradation Under Acidic Conditions

Hydrolytic cleavage of the azepane ring may occur during Boc deprotection or hydrolysis steps. Stabilizing the protonated amine with non-nucleophilic acids (e.g., HBF₄) mitigates ring-opening .

Q & A

Q. How can computational modeling predict the environmental impact of this compound?

  • Methodology :
  • QSAR models : Estimate biodegradability (e.g., BIOWIN) and ecotoxicity (e.g., ECOSAR) using EPI Suite.
  • Molecular dynamics : Simulate interactions with soil enzymes (e.g., laccases) to predict persistence.
  • Metabolite profiling : Use MetaSite to identify plausible microbial degradation products .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.